(2-amino-3-phenylpropyl)(2-ethoxyethyl)methylamine
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Overview
Description
(2-amino-3-phenylpropyl)(2-ethoxyethyl)methylamine is a versatile small molecule with a molecular weight of 236.36 g/mol . It is known for its unique structure, which includes both an amino group and an ethoxyethyl group attached to a phenylpropyl backbone . This compound is used in various scientific research applications due to its reactivity and selectivity .
Scientific Research Applications
(2-amino-3-phenylpropyl)(2-ethoxyethyl)methylamine is utilized in a wide range of scientific research applications:
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-3-phenylpropyl)(2-ethoxyethyl)methylamine typically involves the reaction of 3-phenylpropylamine with 2-ethoxyethyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield . The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-amino-3-phenylpropyl)(2-ethoxyethyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various alkyl or aryl derivatives.
Comparison with Similar Compounds
Similar Compounds
(2-amino-3-phenylpropyl)methylamine: Lacks the ethoxyethyl group, making it less versatile in certain reactions.
(2-amino-3-phenylpropyl)(2-methoxyethyl)methylamine: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
Uniqueness
(2-amino-3-phenylpropyl)(2-ethoxyethyl)methylamine is unique due to the presence of both an amino group and an ethoxyethyl group, which provides a balance of hydrophilic and hydrophobic properties . This makes it particularly useful in applications requiring specific solubility and reactivity characteristics .
Properties
IUPAC Name |
1-N-(2-ethoxyethyl)-1-N-methyl-3-phenylpropane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-3-17-10-9-16(2)12-14(15)11-13-7-5-4-6-8-13/h4-8,14H,3,9-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDFMHJMSULJIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN(C)CC(CC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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